molecular formula C3H8S2 B1204582 1,2-Propanedithiol CAS No. 814-67-5

1,2-Propanedithiol

Cat. No. B1204582
CAS RN: 814-67-5
M. Wt: 108.23 g/mol
InChI Key: YGKHJWTVMIMEPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Propanedithiol equivalents, such as 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, have been synthesized using the chlorination of 3-(1,3)-dithianylidenepentane-2,4-dione through a high-yield process. These equivalents are useful in thioacetalization reactions, displaying chemoselectivity between aldehydes and ketones and achieving high yields of 79-97% (Liu et al., 2003).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as propane-1,2,3-triamine trihydrochloride monohydrate, reveals a triclinic system with specific bond lengths and angles, providing insights into the structural properties of 1,2-propanedithiol analogs. The structure is characterized by strong hydrogen-bond interactions, indicating the potential for similar bonding patterns in 1,2-propanedithiol (Cini et al., 1991).

Chemical Reactions and Properties

1,2-Propanedithiol participates in various chemical reactions, including as a reagent in the synthesis of odorless dithioacetals and its utility in organic reactions such as the protection of carbonyl groups. Its ability to undergo chemoselective reactions and form stable chemical structures underlies its value in organic synthesis (Matoba et al., 2006).

Physical Properties Analysis

Studies on 1,2-butanedithiol, a compound with similar properties to 1,2-Propanedithiol, have shown the presence of intramolecular hydrogen bonding, suggesting that 1,2-Propanedithiol may exhibit similar physical properties. This hydrogen bonding influences the molecule's stability and reactivity, important for understanding its behavior in various conditions (Juanes et al., 2020).

Chemical Properties Analysis

The chemical properties of 1,2-Propanedithiol are highlighted through its role in synthesizing complex molecules and its reactivity. For example, its application in metabolic engineering to produce 1,2-Propanediol showcases its versatility and potential in biotechnological processes. The ability to participate in and facilitate various chemical reactions underscores the chemical properties that make 1,2-Propanedithiol a compound of interest in research and application (Altaras & Cameron, 1999).

Scientific Research Applications

1. Synthesis and Organic Chemistry Applications

1,2-Propanedithiol is used in various synthetic and organic chemistry applications. For instance, it serves as a reagent in the protection of carbonyl groups. The 1,3-dithioacetals obtained in reactions with 1,2-Propanedithiol can be effectively reduced to methylene with Raney nickel and reconverted to the original carbonyl compounds by hydrolysis (Matoba et al., 2006). Furthermore, 1,3-propanedithiol undergoes cyclization to 1,2-dithiolane in the presence of 2,5-dimethyl-2,4-hexadiene, a process that proceeds according to the radical chain mechanism (Demchuk & Nikishin, 1998).

2. Metabolic Engineering and Biotechnology

In the field of metabolic engineering and biotechnology, 1,2-Propanedithiol plays a critical role. Escherichia coli has been engineered to produce enantiomerically pure R-1,2-Propanediol from glucose, using genes such as NADH-linked glycerol dehydrogenase and methylglyoxal synthase (Altaras & Cameron, 1999). This research demonstrates the potential of biological systems to produce 1,2-Propanediol, a major commodity chemical derived from nonrenewable resources, using renewable resources.

3. Surface Chemistry and Nanotechnology

Studies also focus on the adsorption characteristics of 1,3-propanedithiol on gold, utilizing techniques like surface-enhanced Raman scattering (SERS) and ellipsometry. This research is significant for understanding molecular interactions on metal surfaces, which has implications in nanotechnology and material science (Joo et al., 2000).

4. Chemical Catalysis

1,2-Propanedithiol is relevant in chemical catalysis, particularly in the oxidation of 1,2-propanediol to lactic acid using gold-based nanoparticulate catalysts. This process, carried out under mild conditions, has significant implications for the sustainable production of chemicals from bio-renewable resources (Ryabenkova et al., 2013).

Safety And Hazards

1,2-Propanedithiol is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation when handling it .

properties

IUPAC Name

propane-1,2-dithiol
Source PubChem
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InChI

InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHJWTVMIMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862421
Record name 1,2-Dimercaptopropane
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Molecular Weight

108.23 g/mol
Source PubChem
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Physical Description

clear blue liquid
Record name 1,2-Propanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

152.00 °C. @ 760.00 mm Hg
Record name 1,2-Propanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,2-Propanedithiol
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Density

1.075-1.081
Record name 1,2-Propanedithiol
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Product Name

1,2-Propanedithiol

CAS RN

814-67-5
Record name 2,3-Dimercaptopropane
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Record name 1,2-PROPANEDITHIOL
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Record name Propane-1,2-dithiol
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Record name 1,2-Propanedithiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
Quantity
0 (± 1) mol
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Reaction Step One
Name
2-phenyl-1,3-dithiolane-2-propionic acid
Quantity
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Propanedithiol
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1,2-Propanedithiol
Reactant of Route 3
1,2-Propanedithiol
Reactant of Route 4
1,2-Propanedithiol
Reactant of Route 5
1,2-Propanedithiol
Reactant of Route 6
1,2-Propanedithiol

Citations

For This Compound
128
Citations
SK Nandy, DK Mukherjee, SB Roy… - The Journal of Physical …, 1973 - ACS Publications
The Raman and infrared spectra of 1, 2-propanedithiol in the liquid state and the Raman spectrum in the solid state at 93 K havebeen investigated and probable assignments of the …
Number of citations: 5 pubs.acs.org
A Hasan, A Das, A Ghatak - The Journal of Chemical Physics, 1974 - pubs.aip.org
Dielectric permittivities and losses for 1,2‐ethanedithiol, 1,2‐propanedithiol, and 1,2‐dichloropropane in the liquid state have been measured at 1.62, 3.17, and 3.49 cm in the …
Number of citations: 5 pubs.aip.org
JN Som, DK Mukherjee - Journal of Molecular Structure, 1975 - Elsevier
It is well known that the molecules of 1,2-dihaloethanes [1], 1-halopropanes [2] and 1,2-dihalopropanes [3] exist in more than one rotational isomeric form trans (T) and gauche (G) in the …
Number of citations: 7 www.sciencedirect.com
R Cao, M Hong, F Jiang, B Kang, X Xie, H Liu - Polyhedron, 1996 - Elsevier
By the reactions of Pd 2+ , 1,1-dithiolate [SC 6 H 3 (CH 3 )S 2− , SCH 2 CH 2 S 2− or SCH 2 CH (CH 3 )S 2− ] or thiolate (HOC 6 H 4 S − ) and PR 3 (R = Ph, Et) in MeOH, the complexes […
Number of citations: 21 www.sciencedirect.com
JS Dix, CR Bresson - The Journal of Organic Chemistry, 1967 - ACS Publications
In the course of another study, a quantity of 1-amino-2, 3-propanedithiol was required. 1 An attempt to prepare this compound by Stocken’s procedure2 (heat-ing a methanolic solution …
Number of citations: 7 pubs.acs.org
S Ghosh, R Pervin, AK Raha, SE Kabir… - Inorganica Chimica …, 2009 - Elsevier
The organotin complex [Ph 3 SnS(CH 2 ) 3 SSnPh 3 ] (1) was synthesized by PdCl 2 catalyzed reaction between Ph 3 SnCl and disodium-1,3-propanedithiolate which in turn was …
Number of citations: 9 www.sciencedirect.com
SK Roy, KS Gupta, A Ghatak, A Das - The Journal of Chemical Physics, 1976 - pubs.aip.org
Complex dielectric permittivities of 1,3‐propanedithiol and 1,2,3‐tribromopropane in the liquid state have been evaluated at 0.85, 1.25. 1.62, 3.17, and 3.49 cm in the microwave regions …
Number of citations: 3 pubs.aip.org
K Griesbaum, AA Oswald, ER Quiram… - The Journal of Organic …, 1965 - ACS Publications
Hydrogen sulfide and allene havebeen allowed to react in varying relative ratios under typical free-radical conditions in the liquid phase at— 70. The reactions occurred selectivelyby …
Number of citations: 16 pubs.acs.org
江飞龙, 黄致盈 - 结构化学, 1993 - cqvip.com
: The crystal of cluster [Co6 (μ3-S) 8 (PPh3) 6] 2DMF CH3OH (1) was obtained by the reaction of CoCl (PPh3) 3 with Na2pdt (H2pdt= 1, 2-propanedithiol) in methanol, and grown from …
Number of citations: 0 www.cqvip.com
S Szabo, ES Reynolds - Environmental Health Perspectives, 1975 - ehp.niehs.nih.gov
In rats, a single administration of acrylonitrile (vinyl cyanide) produces a rapidly occurring bilateral adrenal apoplexy. Structure-activity studies have shown that a close derivative, …
Number of citations: 42 ehp.niehs.nih.gov

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